![molecular formula C13H30O2Si2 B14283212 [Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane) CAS No. 122424-47-9](/img/structure/B14283212.png)
[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane): is an organosilicon compound characterized by its unique structure, which includes a cyclopentane ring bonded to two methyleneoxy groups, each of which is further bonded to a trimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane) typically involves the reaction of cyclopentane-1,1-diylbis(methyleneoxy) with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane) can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, which can reduce the methyleneoxy groups to methylene groups.
Substitution: The compound can undergo nucleophilic substitution reactions where the trimethylsilane groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halides, alkoxides.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Methylene derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, [Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane) is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as a building block in the development of new materials with unique properties.
Biology: In biological research, this compound can be used to modify surfaces of biomolecules, enhancing their stability and functionality. It is also explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: In medicine, [Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane) is investigated for its potential use in developing new therapeutic agents. Its unique structure allows for the design of molecules with specific biological activities.
Industry: Industrially, this compound is used in the production of advanced materials such as silicone-based polymers and resins. It is also utilized in the development of coatings and adhesives with enhanced properties.
Mécanisme D'action
The mechanism by which [Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane) exerts its effects is primarily through its ability to form stable bonds with various substrates. The trimethylsilane groups provide hydrophobic characteristics, while the methyleneoxy groups offer sites for further functionalization. This dual functionality allows the compound to interact with a wide range of molecular targets, facilitating its use in diverse applications.
Propriétés
Numéro CAS |
122424-47-9 |
|---|---|
Formule moléculaire |
C13H30O2Si2 |
Poids moléculaire |
274.55 g/mol |
Nom IUPAC |
trimethyl-[[1-(trimethylsilyloxymethyl)cyclopentyl]methoxy]silane |
InChI |
InChI=1S/C13H30O2Si2/c1-16(2,3)14-11-13(9-7-8-10-13)12-15-17(4,5)6/h7-12H2,1-6H3 |
Clé InChI |
RPHRLSUIKWEVAE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OCC1(CCCC1)CO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283138.png)
![[Oxetane-3,3-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283143.png)
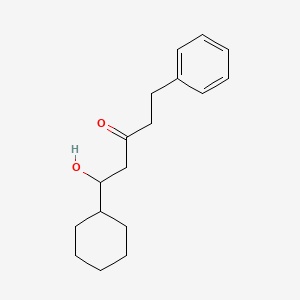
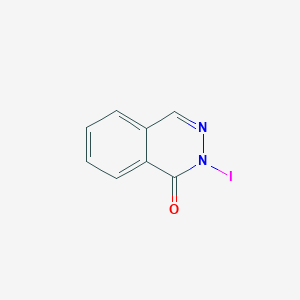
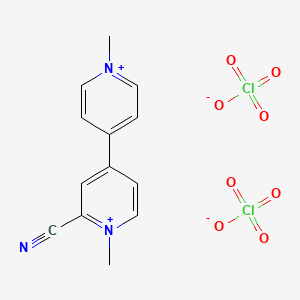
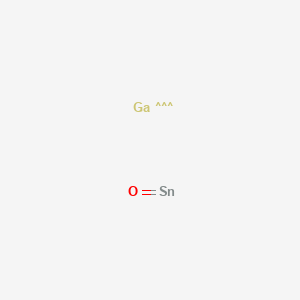
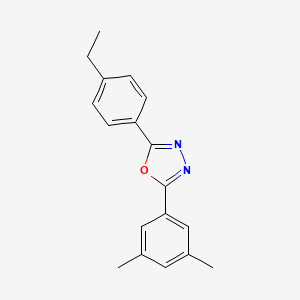

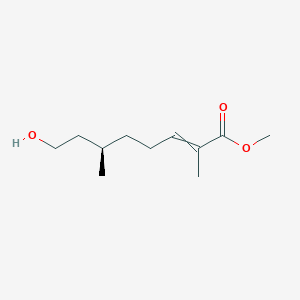
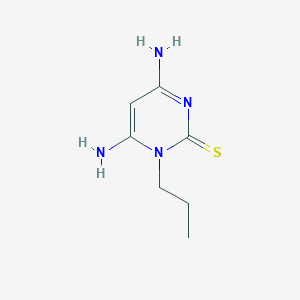
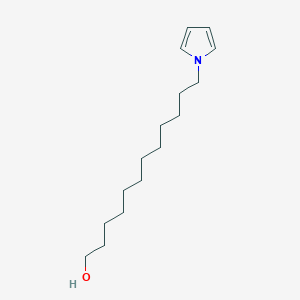
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)

![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)
